Benzoic acid, 2-[[6-(acetylamino)-1-oxohexyl]oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-[[6-(acetylamino)-1-oxohexyl]oxy]- is a complex organic compound with a unique structure that combines the properties of benzoic acid and an acetylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing advanced techniques such as continuous flow reactors to optimize reaction efficiency and minimize waste. The use of high-purity reagents and stringent quality control measures is essential to ensure the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-[[6-(acetylamino)-1-oxohexyl]oxy]- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed .
Scientific Research Applications
Benzoic acid, 2-[[6-(acetylamino)-1-oxohexyl]oxy]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals
Mechanism of Action
The mechanism of action of benzoic acid, 2-[[6-(acetylamino)-1-oxohexyl]oxy]- involves its interaction with specific molecular targets and pathways. The acetylamino group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Anthranilic acid, N-acetyl-
- Acetylanthranilic acid
- 2-Acetamidobenzoic acid
Uniqueness
Benzoic acid, 2-[[6-(acetylamino)-1-oxohexyl]oxy]- is unique due to its specific structure, which combines the properties of benzoic acid and an acetylamino group. This unique combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
171609-58-8 |
---|---|
Molecular Formula |
C15H19NO5 |
Molecular Weight |
293.31 g/mol |
IUPAC Name |
2-(6-acetamidohexanoyloxy)benzoic acid |
InChI |
InChI=1S/C15H19NO5/c1-11(17)16-10-6-2-3-9-14(18)21-13-8-5-4-7-12(13)15(19)20/h4-5,7-8H,2-3,6,9-10H2,1H3,(H,16,17)(H,19,20) |
InChI Key |
HRGAZANUIBCOGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCCCCC(=O)OC1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.